molecular formula C20H24NOCl B601193 rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 25471-67-4

rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B601193
CAS No.: 25471-67-4
M. Wt: 329.87
InChI Key:
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Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
N-Desmethyl Benztropine Hydrochloride is an analog of Benzotropine.

Scientific Research Applications

Quinine Model Study:

  • A study by South et al. (1993) focused on the stereospecific aldol condensation/reduction involving the 1-azabicyclo[2.2.2.]octane moiety, which is structurally related to the compound . This research contributes to the understanding of the chemical behavior of similar bicyclic structures (South et al., 1993).

Diastereoselective Construction:

  • Mahía et al. (2017) reported on the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold, demonstrating a new route for the asymmetric synthesis of related bicyclic compounds (Mahía et al., 2017).

Phenylpropanoyl Esters Study:

  • Research by Ding et al. (2010) isolated unique phenylpropanoyl derivatives from Conyza canadensis, featuring a dioxabicyclo[3.2.1]octane moiety, demonstrating the potential for bioactive compounds in natural sources (Ding et al., 2010).

Potential Metabolites Study:

  • Andersen et al. (1997) conducted a study on the synthesis of potential hydroxy metabolites of brain imaging agents, highlighting the relevance of the 8-azabicyclo[3.2.1]octane structure in medical imaging applications (Andersen et al., 1997).

Gold(III) Tetrachloride Salt Study:

  • The study by Wood et al. (2007) on the gold(III) tetrachloride salt of a compound structurally similar to the compound , provided insights into molecular bonding and crystal structure (Wood et al., 2007).

Versatile Synthesis Method:

  • A novel method for synthesizing tropane alkaloids, as described by Mao et al. (2014), is relevant due to the structural similarity to the 8-azabicyclo[3.2.1]octane framework (Mao et al., 2014).

Structural Study of Esters:

  • The research by Diez et al. (1991) on esters derived from 8-azabicyclo[3.2.1]octane derivatives adds to the understanding of the structural and conformational properties of similar compounds (Diez et al., 1991).

Synthesis and Crystal Structure:

  • Wu et al. (2015) investigated the synthesis and crystal structure of a compound with an 8-oxa-6-azabicyclo[3.2.1]octane core, contributing to knowledge about bicyclic structures with potential pharmacological applications (Wu et al., 2015).

Properties

IUPAC Name

(1R,5S)-3-benzhydryloxy-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO.ClH/c1-3-7-15(8-4-1)20(16-9-5-2-6-10-16)22-19-13-17-11-12-18(14-19)21-17;/h1-10,17-21H,11-14H2;1H/t17-,18+,19?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYHSYWBHUBSGQ-FMJRHHGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
Reactant of Route 2
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
Reactant of Route 3
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride

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